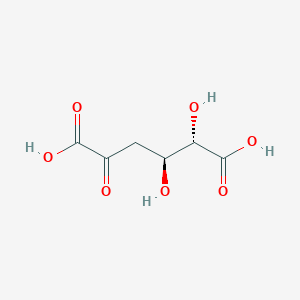
2-dehydro-3-deoxy-D-glucaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dehydro-3-deoxy-D-glucaric acid is a glucaric acid derivative. It derives from a D-glucaric acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-glucarate(2-).
Applications De Recherche Scientifique
Metabolic Role
2-Dehydro-3-deoxy-D-glucaric acid is involved in several metabolic pathways as a primary metabolite. It is essential for the growth and development of various organisms, including bacteria and humans. Its presence in food sources such as poultry and pigs suggests its potential as a biomarker for dietary intake .
Enzymatic Reactions
The compound serves as a substrate for the enzyme 2-dehydro-3-deoxygluconokinase (EC 2.7.1.45), which catalyzes the phosphorylation of 2-dehydro-3-deoxy-D-gluconate to form 6-phospho-2-dehydro-3-deoxy-D-gluconate. This reaction is crucial for various biosynthetic pathways .
Synthesis of Nucleosides
One of the most notable applications of this compound is in the synthesis of 2'-deoxynucleosides and their precursors. These compounds are vital for antiviral, anticancer, and antisense therapies. The process typically involves enzymatic reactions that convert this compound into 2-deoxy-D-ribose, a key component in the synthesis of nucleoside analogs .
Table 1: Nucleoside Synthesis from this compound
| Reaction Step | Enzyme Involved | Product |
|---|---|---|
| Step 1 | D-gluconate dehydratase | This compound |
| Step 2 | Keto acid decarboxylase | 2-Deoxy-D-ribose |
Antiviral and Anticancer Agents
The derivatives of 2-deoxynucleosides synthesized from this compound have shown promise in drug formulation for treating viral infections and cancers. The ability to modify these nucleosides allows researchers to develop targeted therapies with reduced side effects compared to traditional treatments .
Research on Biomarkers
A study highlighted the use of 2-keto-3-deoxy-D-gluconic acid as a potential biomarker for dietary habits, particularly in assessing the consumption of specific animal products like poultry and pork. This research could lead to advancements in nutritional science and public health monitoring .
Enzymatic Pathway Development
Another investigation focused on optimizing enzymatic pathways involving this compound to enhance the yield of nucleoside precursors in vitro. By employing recombinant enzymes from various organisms, researchers successfully increased the efficiency of converting D-gluconate into nucleoside derivatives, showcasing the compound's versatility in synthetic biology applications .
Propriétés
Formule moléculaire |
C6H8O7 |
|---|---|
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxy-5-oxohexanedioic acid |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4-/m0/s1 |
Clé InChI |
QUURPCHWPQNNGL-OKKQSCSOSA-N |
SMILES |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
SMILES isomérique |
C([C@@H]([C@@H](C(=O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















